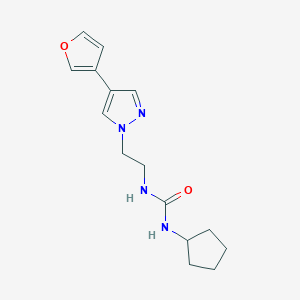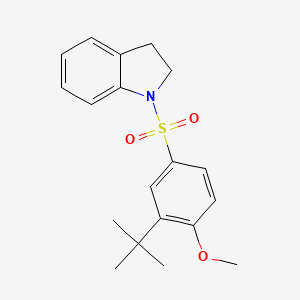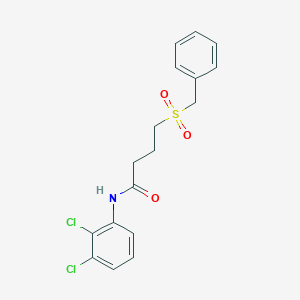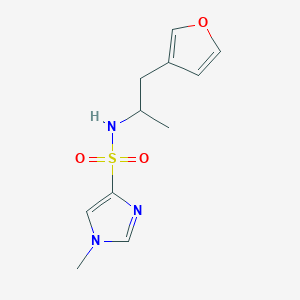
1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure combining a urea moiety with cyclopentane, furan, and pyrazole groups. This compound's unique structure gives it distinct properties that have garnered interest in various fields of scientific research, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions:
Step 1: : Preparation of 4-(furan-3-yl)-1H-pyrazole through cyclization of appropriate precursors.
Step 2: : Introduction of the ethyl linker via alkylation.
Step 3: : Coupling of the ethyl-linked pyrazole with cyclopentylisocyanate to form the final urea compound.
Industrial Production Methods: : In an industrial setting, the synthesis would likely be optimized for large-scale production using continuous flow chemistry techniques, ensuring higher yields and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: : 1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo a variety of chemical reactions:
Oxidation: : With reagents such as hydrogen peroxide or peracids to potentially form sulfoxides or sulfones.
Reduction: : Using agents like lithium aluminium hydride or catalytic hydrogenation to reduce specific moieties within the compound.
Substitution: : Particularly at the pyrazole and furan rings, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, acetic acid, and heat.
Reduction: : Lithium aluminium hydride in dry ether, or catalytic hydrogenation using palladium on carbon under hydrogen gas.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidized derivatives such as sulfoxides.
Reduced forms with altered functional groups.
Substituted analogs with modified electronic properties.
Scientific Research Applications
1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several notable applications across various research domains:
Chemistry: : As a precursor for synthesizing novel heterocyclic compounds.
Biology: : Used in studying enzyme inhibition and protein-ligand interactions.
Medicine: : Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its ability to interact with biological targets.
Industry: : Applied in the development of new materials and fine chemicals due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : It may inhibit certain enzymes or receptors, leading to altered biological pathways.
Pathways Involved: : Potential pathways include the inhibition of kinases or other enzymes involved in inflammatory and cancerous processes, disrupting cellular functions and signaling.
Comparison with Similar Compounds
When compared to other similar compounds, 1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea stands out due to its unique combination of a cyclopentane ring and a furan-pyrazole moiety.
Similar Compounds
1-Cyclopentyl-3-(2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea: Differing by the presence of a thiophene ring instead of a furan ring.
1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-imidazol-1-yl)ethyl)urea: Where pyrazole is replaced by imidazole.
These comparisons highlight the unique aspects of this compound, particularly its potential for specific biological interactions and chemical reactivity.
There you have it: a comprehensive dive into the world of this fascinating compound!
Properties
IUPAC Name |
1-cyclopentyl-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-15(18-14-3-1-2-4-14)16-6-7-19-10-13(9-17-19)12-5-8-21-11-12/h5,8-11,14H,1-4,6-7H2,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJIADGZTGJKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2949547.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate](/img/structure/B2949548.png)
![2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2949549.png)

![2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2949556.png)
![2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949558.png)
![4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B2949561.png)
![2-[(2-Chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B2949562.png)

![N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzo[d]thiazole-6-carbohydrazide](/img/structure/B2949564.png)
![N-[(2-chlorophenyl)methyl]-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2949566.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2949568.png)
![2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2949569.png)
